An In-depth Technical Guide to (4-Phenylmorpholin-2-yl)methanamine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to (4-Phenylmorpholin-2-yl)methanamine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
(4-Phenylmorpholin-2-yl)methanamine is a versatile heterocyclic compound that holds significant promise as a key intermediate in the synthesis of novel therapeutic agents and specialized chemical entities.[1] Its unique structural combination of a phenyl group, a morpholine ring, and a primary amine function makes it a valuable scaffold in medicinal chemistry, particularly in the exploration of new treatments for neurological disorders.[1] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential pharmacological applications, drawing on data from the broader class of phenylmorpholine derivatives to contextualize its significance.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 112913-99-2 | J&K Scientific[1] |
| Molecular Formula | C₁₁H₁₆N₂O | Ambeed[2] |
| Molecular Weight | 192.26 g/mol | Ambeed[2] |
| Appearance | Clear Liquid | Chem Impex[1] |
| Purity | ≥ 96% | Ambeed |
| SMILES Code | NCC1CN(CCO1)C1=CC=CC=C1 | Ambeed[2] |
| InChI Key | YAKKATWFMLCGMI-UHFFFAOYSA-N | Ambeed[2] |
| Storage Conditions | 0-8 °C | Chem Impex |
Note: Some properties are based on supplier data which may not have been independently verified in peer-reviewed literature.
Synthesis and Characterization
The synthesis of (4-Phenylmorpholin-2-yl)methanamine is not explicitly detailed in readily accessible scientific literature. However, a plausible synthetic pathway can be constructed based on established methodologies for the synthesis of morpholine derivatives. A common approach involves the cyclization of an appropriate amino alcohol precursor.
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of (4-Phenylmorpholin-2-yl)methanamine.
A general synthetic protocol could involve the following steps:
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N-Arylation: Reaction of diethanolamine with a phenylating agent (e.g., fluorobenzene under basic conditions or a palladium-catalyzed cross-coupling reaction with a phenyl halide) to form N-phenyldiethanolamine.
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Functional Group Interconversion and Protection: Conversion of one of the hydroxyl groups to a suitable leaving group, followed by nucleophilic substitution with a protected amine equivalent (e.g., azide or a phthalimide).
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Cyclization: Intramolecular cyclization, often acid-catalyzed, to form the morpholine ring.
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Deprotection: Removal of the amine protecting group to yield the final product, (4-Phenylmorpholin-2-yl)methanamine.
Characterization
The structural elucidation of (4-Phenylmorpholin-2-yl)methanamine would rely on a combination of standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be expected to show characteristic signals for the aromatic protons of the phenyl group, the diastereotopic protons of the morpholine ring, and the protons of the aminomethyl group.
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¹³C NMR would display distinct resonances for the carbons of the phenyl ring, the morpholine ring, and the aminomethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-O-C stretching of the morpholine ether linkage.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.
Potential Pharmacological Significance
The phenylmorpholine scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting significant activity on the central nervous system. These compounds often act as monoamine reuptake inhibitors or releasing agents, modulating the levels of key neurotransmitters such as dopamine, norepinephrine, and serotonin.
Caption: Potential mechanism of action for (4-Phenylmorpholin-2-yl)methanamine.
Derivatives of 2-phenylmorpholine are known to be potent norepinephrine-dopamine releasing agents (NDRAs).[3] The specific substitution pattern on the phenyl ring and the morpholine nitrogen significantly influences the potency and selectivity for the different monoamine transporters (DAT, NET, and SERT).
Given its structure, (4-Phenylmorpholin-2-yl)methanamine could be investigated for its potential as:
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A CNS Stimulant: Many phenylmorpholine derivatives exhibit stimulant properties.
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An Antidepressant: By modulating monoamine levels, it could have antidepressant effects.
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A Smoking Cessation Aid: Some analogs have shown promise in this area.[4]
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A Treatment for ADHD: The modulation of dopamine and norepinephrine is a key mechanism in many ADHD medications.
It is important to note that the aminomethyl substituent at the 2-position of the morpholine ring is a key structural feature that differentiates it from more extensively studied analogs. This modification could significantly impact its pharmacological profile, potentially altering its potency, selectivity, and metabolic stability. Further research, including in vitro binding and uptake assays, is necessary to elucidate its specific biological targets and mechanism of action.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (4-Phenylmorpholin-2-yl)methanamine is not widely available, information from structurally related compounds suggests that it should be handled with care. For instance, (4-methylmorpholin-2-yl)methanamine is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[5]
General Handling Precautions:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
(4-Phenylmorpholin-2-yl)methanamine is a chemical intermediate with considerable potential for the development of novel pharmaceuticals. Its phenylmorpholine core suggests a likely interaction with monoamine transporters, making it a person of interest for neuropharmacological research. While a comprehensive experimental dataset for this specific molecule is currently lacking, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. Further investigation into its synthesis and biological activity is warranted to fully realize its potential in drug discovery and development.
References
- National Center for Biotechnology Information. "Synthesis and biological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands." PubChem.
- The Royal Society of Chemistry.
- J&K Scientific. "(4-Phenyl-morpholin-2-yl)methylamine | 112913-99-2."
- Wikipedia. "2-Phenylmorpholine."
- National Center for Biotechnology Information. "(2-(Morpholin-4-yl)phenyl)methanamine | C11H16N2O | CID 2776563." PubChem.
- Ambeed. "112913-99-2 | (4-Phenylmorpholin-2-yl)methanamine | Aryls."
- National Center for Biotechnology Information. "4-Phenylmorpholine | C10H13NO | CID 62339." PubChem.
- National Center for Biotechnology Information. "(4-Methylmorpholin-2-yl)methanamine | C6H14N2O | CID 3922133." PubChem.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 112913-99-2 | (4-Phenylmorpholin-2-yl)methanamine | Aryls | Ambeed.com [ambeed.com]
- 3. rsc.org [rsc.org]
- 4. Morpholin-2-yl-(4-phenylphenyl)methanamine | C17H20N2O | CID 116941004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-Methylmorpholin-2-yl)methanamine | C6H14N2O | CID 3922133 - PubChem [pubchem.ncbi.nlm.nih.gov]
